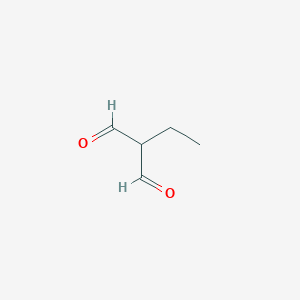
Ethylmalondialdehyde
Cat. No. B3066988
Key on ui cas rn:
99419-30-4
M. Wt: 100.12 g/mol
InChI Key: KJOIYGNLIYOKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723522B2
Procedure details


8.71 g (87 mmol) of 2-ethylmalonaldehyde, 16.8 g (79 mmol) of 1,3-diphenylurea, 10.0 g (79 mmol) of methyl cyclohexyl ketone, 11.9 ml (198 mmol) of acetic acid and 39 g (500 mmol) of ammonium acetate were dissolved in 160 ml of 2-propanol, and 5.3 g (39.5 mmol) of chlorosulfonic acid was added dropwise thereto at room temperature. The reaction solution was allowed to undergo the reaction at 80° C. for 2 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 200 g (1.2 mol) of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 10.8 g (yield 72%) of the title compound (purity 99.3%, melting point 79-81° C.).








Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:6]=O)[CH:4]=O)[CH3:2].C1([NH:14]C(NC2C=CC=CC=2)=O)C=CC=CC=1.[CH:24]1([C:30]([CH3:32])=O)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.C(O)(=O)C.C([O-])(=O)C.[NH4+].ClS(O)(=O)=O.[OH-].[Na+]>CC(O)C>[CH2:1]([C:3]1[CH:6]=[CH:32][C:30]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[N:14][CH:4]=1)[CH3:2] |f:4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)C=O
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)C
|
|
Name
|
|
|
Quantity
|
11.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 80° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 200 ml of toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by distillation under a reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=CC(=NC1)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.8 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
